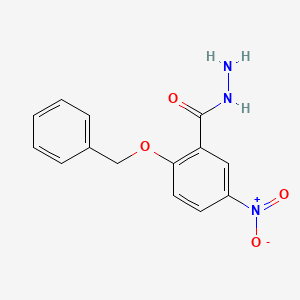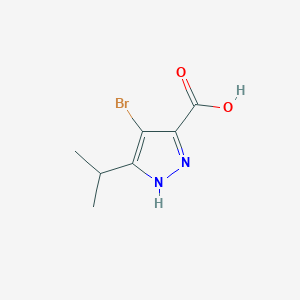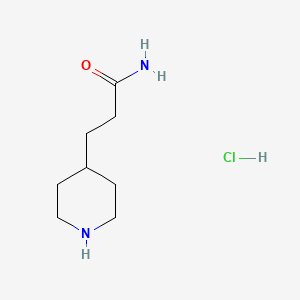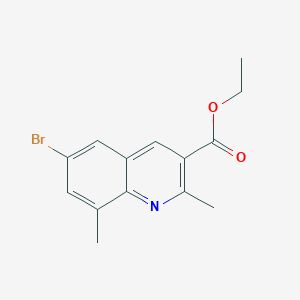
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride
Übersicht
Beschreibung
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride, also known as 2,3,4-DHQED, is a synthetic organic compound. It is a derivative of quinoline, a heterocyclic aromatic organic compound. 2,3,4-DHQED is used in a variety of scientific research applications, and its biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antitumor Activities
Compounds within the dihydroquinolinone family, including our compound of interest, have demonstrated potent antiproliferative and antitumor activities . Research suggests that these compounds can inhibit p38 MAP kinase, leading to cytotoxic activities in cancer cell lines . This application is particularly promising for developing new cancer therapies.
Enrichment Culture Medium Supplement
The compound has been used as a medium supplement in the culture medium of Pseudomonas ayucida during enrichment culture experiments . This application is crucial for microbiological research, where controlled growth environments are necessary for studying bacterial behavior and genetics.
Proteomics Research
In proteomics, the compound is utilized as a biochemical tool. It’s available for research purposes to study protein expression and interaction . This application is vital for understanding the complex protein networks within biological systems and can lead to breakthroughs in disease treatment and prevention.
Targeted Protein Degradation
The related structural analogs of our compound have been employed in fragment-based covalent ligand discovery. They are used in creating bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . This innovative application is at the forefront of drug discovery, offering a new approach to selectively degrade disease-causing proteins.
Chemical Synthesis and Material Science
Scientists utilize this compound in various areas of research, including chemical synthesis and material science . Its properties can be harnessed to create new materials with specific characteristics or to synthesize other complex compounds.
Environmental Control Products
The compound’s derivatives are part of environmental control products, aiding in the development of advanced solutions for environmental monitoring and remediation . This application is essential for maintaining ecological balance and ensuring environmental sustainability.
Advanced Battery Science and Technology
In the field of battery science, the compound’s derivatives contribute to the development of advanced battery technologies . This application is critical for the evolution of energy storage systems, which are fundamental to the transition towards renewable energy sources.
Life Science Research Solutions
Lastly, the compound is involved in life science research solutions, providing insights into biological processes and contributing to the advancement of medical science . This broad application encompasses various aspects of biological research, from molecular biology to clinical studies.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;;/h1-2,4,6H,3,5,7-9,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBNDGUIDQJVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Bromobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1520105.png)


